molecular formula C13H13N3OS B7553389 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole

3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole

Cat. No. B7553389
M. Wt: 259.33 g/mol
InChI Key: AEGCGRLAVYIFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole, also known as THPOX, is a synthetic compound that has been extensively studied for its potential use in scientific research. THPOX has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. One study found that 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole inhibits the activity of the protein kinase Akt, which is involved in cell proliferation and survival. 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a role in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. However, 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are many potential future directions for research on 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole. One area of interest is its potential use in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole is a complex process that involves several steps. One commonly used method involves the reaction of 3-thiophen-3-ylpyrazole with 4-bromo-2,5-dimethyl-1,2-oxazole in the presence of a palladium catalyst. This reaction produces 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole in high yields and with good purity.

Scientific Research Applications

3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. One study found that 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,5-dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9-12(10(2)17-15-9)7-16-5-3-13(14-16)11-4-6-18-8-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGCGRLAVYIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole

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